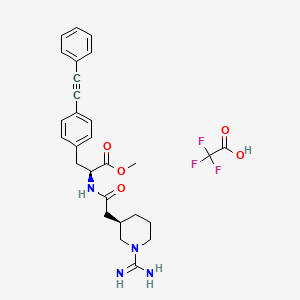

Ro 26-4550 trifluoroacetate

Description

Contextualizing Interleukin-2 (IL-2) in Immune System Regulation

Interleukin-2 (IL-2) is a cytokine that plays a pivotal role in the regulation of the immune response. apexbt.com Primarily produced by activated T-lymphocytes, IL-2 is a key factor in promoting the proliferation and differentiation of these cells, which are central to adaptive immunity. apexbt.comnih.gov The interaction of IL-2 with its receptor complex on the surface of T-cells initiates a cascade of intracellular signals that are crucial for the expansion of antigen-specific T-cell populations. nih.gov

Furthermore, IL-2 is essential for the development and maintenance of regulatory T cells (Tregs). nih.govfrontiersin.org Tregs are a specialized subset of T-cells that are critical for maintaining immune homeostasis and preventing autoimmune diseases by suppressing excessive immune responses. nih.govfrontiersin.org The dual role of IL-2 in both promoting T-cell expansion and supporting the function of Tregs highlights its central importance in orchestrating a balanced and effective immune response. nih.govfrontiersin.org

Significance of Small Molecule Modulators in Cytokine Signaling

The study of cytokine signaling has been greatly advanced by the development of small molecule modulators. These compounds offer a number of advantages for researchers seeking to understand the intricate mechanisms of protein-protein interactions (PPIs) that govern immune cell function. nih.govplos.org Unlike larger biological agents like antibodies, small molecules can be designed to target specific "hot spots" on the surface of proteins, allowing for a high degree of specificity in their interactions. apexbt.com

The ability to competitively and reversibly inhibit the binding of a cytokine to its receptor provides a powerful tool for dissecting the downstream consequences of that specific signaling event. apexbt.comsmolecule.com This approach has been instrumental in elucidating the roles of various cytokines in both healthy and diseased states. nih.gov The development of small molecule inhibitors against cytokine targets like the IL-2 receptor has demonstrated the "druggability" of protein-protein interaction surfaces, which were once considered challenging targets for small molecule intervention. nih.govresearchgate.net This has opened up new avenues for research into the modulation of immune responses.

Overview of Ro 26-4550 Trifluoroacetate (B77799) as a Research Probe

Ro 26-4550 trifluoroacetate is a potent and specific small molecule inhibitor of the interaction between Interleukin-2 (IL-2) and the alpha subunit of its receptor (IL-2Rα, also known as CD25). plos.orgchemsrc.com It functions as a competitive reversible inhibitor, meaning it directly competes with IL-2 for binding to the receptor. apexbt.comsmolecule.comharvard.edu This characteristic makes it an invaluable research probe for studying the physiological and cellular consequences of blocking this specific signaling pathway.

In academic research, Ro 26-4550 trifluoroacetate is utilized to investigate the precise role of the IL-2/IL-2Rα interaction in various immunological processes. researchgate.net By observing the effects of its application in in vitro experimental systems, researchers can gain a deeper understanding of T-cell biology and the mechanisms of immune activation. smolecule.com X-ray crystallography studies have revealed that Ro 26-4550 binds to a "hot spot" on the surface of IL-2, demonstrating that small molecules can effectively disrupt protein-protein interactions at interfaces previously thought to be too flat and featureless for such binding. apexbt.com This finding has significant implications for the design of future small molecule modulators of cytokine signaling.

Interactive Data Table: Properties of Ro 26-4550 Trifluoroacetate

| Property | Value | Source |

|---|---|---|

| Mechanism of Action | Competitive reversible inhibitor of IL-2 binding to its receptor. | apexbt.comsmolecule.comharvard.edu |

| Target | Interleukin-2 (IL-2) / Interleukin-2 Receptor alpha subunit (IL-2Rα) interaction. | plos.orgchemsrc.com |

| IC50 | 3 µM for the inhibition of IL-2:CD25 interaction. | plos.org |

Interactive Data Table: Research Applications of Ro 26-4550 Trifluoroacetate

| Research Area | Application | Findings | Source |

|---|---|---|---|

| Immunology | Investigation of T-cell biology and immune activation. | Used to probe the effects of blocking the IL-2/IL-2Rα signaling pathway. | smolecule.com |

| Structural Biology | Study of protein-protein interactions. | X-ray crystallography showed binding to a "hot spot" on the IL-2 surface, revealing the adaptive nature of protein surfaces. | apexbt.com |

| Drug Discovery | Serve as a lead compound for designing orally active small molecules. | Potentially replace traditional antibody therapies targeting IL-2 receptors. | smolecule.com |

| Cell Biology | Modulation of hematopoietic stem and progenitor cell (HSPC) expansion. | In ex vivo studies, treatment with Ro 26-4550 induced the expansion of murine and human HSPCs. | researchgate.net |

Structure

3D Structure

Properties

CAS No. |

193744-04-6 |

|---|---|

Molecular Formula |

C26H30N4O3 |

Molecular Weight |

446.5 g/mol |

IUPAC Name |

methyl (2S)-2-[[2-[(3R)-1-carbamimidoylpiperidin-3-yl]acetyl]amino]-3-[4-(2-phenylethynyl)phenyl]propanoate |

InChI |

InChI=1S/C26H30N4O3/c1-33-25(32)23(29-24(31)17-22-8-5-15-30(18-22)26(27)28)16-21-13-11-20(12-14-21)10-9-19-6-3-2-4-7-19/h2-4,6-7,11-14,22-23H,5,8,15-18H2,1H3,(H3,27,28)(H,29,31)/t22-,23+/m1/s1 |

InChI Key |

MRNGXYMKYHNMLV-PKTZIBPZSA-N |

SMILES |

COC(=O)C(CC1=CC=C(C=C1)C#CC2=CC=CC=C2)NC(=O)CC3CCCN(C3)C(=N)N.C(=O)(C(F)(F)F)O |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=C(C=C1)C#CC2=CC=CC=C2)NC(=O)C[C@H]3CCCN(C3)C(=N)N |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)C#CC2=CC=CC=C2)NC(=O)CC3CCCN(C3)C(=N)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Ro26-4550; Ro 26-4550; Ro-26-4550. |

Origin of Product |

United States |

Molecular Mechanism of Action of Ro 26 4550 Trifluoroacetate

Structural Basis of Interleukin-2 Binding Site Interaction

X-ray Crystallographic Analysis of Ro 26-4550 Trifluoroacetate (B77799) Binding to IL-2

X-ray crystallography has been a pivotal technique in understanding the structural basis of Ro 26-4550's activity. apexbt.com The co-crystal structure of Ro 26-4550 bound to human IL-2 (PDB ID: 1M48) reveals that the small molecule nestles into a hydrophobic pocket located at the interface of the AB loop and the B helix of the IL-2 protein. nih.govbiorxiv.org Specifically, the side chains of IL-2 residues Methionine-39 (M39), Valine-69 (V69), and Leucine-72 (L72) pack against the terminal aromatic ring of Ro 26-4550. nih.govbiorxiv.org This binding site is directly implicated in the interaction with the IL-2Rα subunit. apexbt.com

Characterization of "Hot Spot" Binding and Induced Protein Conformational Rearrangements within IL-2

The binding site of Ro 26-4550 on IL-2 is considered a "hot spot" of binding energy for the IL-2/IL-2Rα interaction. apexbt.comunam.mx Hot spots are regions within protein-protein interfaces that contribute disproportionately to the binding free energy. The ability of a small molecule like Ro 26-4550 to effectively compete with a large protein receptor by targeting such a hot spot was a significant finding. unam.mx

Furthermore, the binding of Ro 26-4550 induces significant conformational rearrangements in the IL-2 protein. apexbt.com The protein surface demonstrates a remarkable plasticity, adapting to create a binding site for the small molecule. apexbt.com This observation challenged the traditional view of protein-protein interaction surfaces as being relatively flat and featureless. apexbt.com NMR studies have further shown that the binding of Ro 26-4550 stabilizes a "closed" or "uncapped" conformation of IL-2, which in turn dampens dynamic conformational exchange throughout the protein's core. nih.govbiorxiv.org

Theoretical Implications for Adaptive Binding Site Hypothesis in Protein-Protein Interactions

The study of Ro 26-4550's interaction with IL-2 has provided strong support for the "adaptive binding site" hypothesis in protein-protein interactions. apexbt.combiopharmconsortium.com This hypothesis posits that protein surfaces are not rigid but can undergo conformational changes to accommodate binding partners, including small molecules. apexbt.com The significant rearrangements observed in IL-2 upon binding Ro 26-4550 underscore the dynamic and adaptable nature of these interaction sites. apexbt.combiopharmconsortium.com This has profound implications for drug discovery, suggesting that many protein-protein interactions previously considered "undruggable" due to their seemingly flat topographies may possess cryptic or adaptive binding pockets that can be targeted by small molecule inhibitors. apexbt.combiopharmconsortium.com

Preclinical Pharmacological Investigations of Ro 26 4550 Trifluoroacetate

In Vitro Studies on Cellular Responses

Ro 26-4550 trifluoroacetate (B77799) is a small molecule that has been the subject of preclinical research to investigate its effects on various cellular activities, particularly within the immune system and hematopoietic compartments. nih.govresearchgate.net As a competitive reversible inhibitor, it interferes with the binding of Interleukin-2 (IL-2) to its receptor, a key interaction in immune regulation. smolecule.comapexbt.com

Inhibition of Interleukin-2 Induced T-Cell Proliferation

Interleukin-2 is a cytokine that plays a crucial role in the proliferation and differentiation of T-cells, which are essential for adaptive immunity. smolecule.com IL-2 mediates its effects by binding to a high-affinity receptor complex on the surface of T-cells, which initiates a signaling cascade leading to cell growth. apexbt.com

Ro 26-4550 trifluoroacetate has been identified as a competitive reversible inhibitor of the interaction between IL-2 and the alpha subunit of its receptor (IL-2Rα). smolecule.comapexbt.com By competing with IL-2 for its binding site on the receptor, Ro 26-4550 effectively blocks the signaling pathway that would otherwise lead to T-cell proliferation. smolecule.com This inhibitory action suggests a potential for modulating T-cell responses in conditions characterized by excessive immune activation. smolecule.com

Modulation of Interleukin-2 Receptor Alpha (CD25) Expression on Cell Surfaces

The Interleukin-2 receptor alpha chain (IL-2Rα), also known as CD25, is a critical component of the high-affinity IL-2 receptor. nih.gov Research has shown that treatment with Ro 26-4550 trifluoroacetate can enhance the expression of CD25 on the surface of human hematopoietic stem and progenitor cells (HSPCs) derived from both mobilized peripheral blood and bone marrow. nih.gov This effect was observed to be independent of the administration of IL-2. nih.gov Furthermore, the increased expression of CD25 in bone marrow-derived HSPCs was associated with an increase in the population of CD4+CD25+ T-cells. nih.gov

Table 1: Effect of Ro 26-4550 Trifluoroacetate on CD25 Expression

| Cell Type | Source | Effect on CD25 Expression | Associated Findings |

|---|---|---|---|

| HSPCs | Mobilized Peripheral Blood | Enhanced | Independent of IL-2 administration. nih.gov |

Impact on Hematopoietic Stem and Progenitor Cell (HSPC) Biology

Beyond its effects on T-cells, Ro 26-4550 trifluoroacetate has been investigated for its impact on the biology of hematopoietic stem and progenitor cells (HSPCs), which are responsible for the generation of all blood cell lineages. nih.govnih.gov

Induction of Ex Vivo Expansion in Murine and Human HSPC Populations

A significant finding from in vitro studies is that treatment with Ro 26-4550 trifluoroacetate induces the ex vivo expansion of both murine and human HSPC populations. nih.govresearchgate.net This expansion is a critical goal in various clinical applications, such as hematopoietic stem cell transplantation, where a sufficient number of donor cells is crucial for successful engraftment and patient recovery. smw.ch The compound's ability to promote the proliferation of these primitive cells outside the body highlights its potential as a tool in regenerative medicine. nih.gov As a competitive inhibitor of the IL-2/IL-2Rα interaction, Ro 26-4550 has been shown to induce human HSPCs to enter the cell cycle. nih.gov

Sustained Self-Renewal Ability of HSPCs Following Treatment

A key characteristic of hematopoietic stem cells is their ability to self-renew, thereby maintaining a long-term pool of stem cells. nih.gov Studies have demonstrated that HSPCs treated with Ro 26-4550 trifluoroacetate retain their self-renewal capacity. nih.govresearchgate.net This is a crucial finding, as it suggests that the expansion of HSPCs induced by the compound does not come at the cost of depleting the primitive stem cell pool. The sustained self-renewal ability ensures the long-term repopulation potential of the expanded cells. nih.gov

Effects on Apoptotic Activity in HSPCs

Apoptosis, or programmed cell death, is a tightly regulated process that is essential for normal tissue development and homeostasis. In the context of ex vivo cell expansion, minimizing apoptosis is critical to maximizing the yield of viable and functional cells. Research has indicated that HSPCs treated with Ro 26-4550 trifluoroacetate exhibit low apoptotic activity. nih.govresearchgate.net This suggests that the compound not only promotes the proliferation of HSPCs but also supports their survival during the ex vivo culture period.

Table 2: Summary of Ro 26-4550 Trifluoroacetate Effects on HSPCs

| Parameter | Observation | Significance |

|---|---|---|

| Ex Vivo Expansion | Induces expansion of murine and human HSPCs. nih.govresearchgate.net | Addresses the need for a sufficient number of stem cells for transplantation. smw.ch |

| Self-Renewal | Treated HSPCs sustain their self-renewal ability. nih.govresearchgate.net | Maintains the long-term repopulating potential of the expanded cell population. nih.gov |

Promotion of Cell Cycle Entry in Human HSPCs

Ro 26-4550 trifluoroacetate has been shown to induce human hematopoietic stem and progenitor cells (HSPCs) to enter the cell cycle. nih.gov As a competitive inhibitor of the IL-2/IL-2Rα interaction, the compound's activity facilitates the ex vivo expansion of both murine and human HSPCs. nih.govresearchgate.net This induction of cell cycle entry is a key mechanism behind the observed expansion of these stem and progenitor cells in culture. nih.gov Studies have indicated that HSPCs treated with Ro 26-4550 trifluoroacetate maintain their self-renewal capacity and exhibit low levels of apoptosis. nih.govresearchgate.net

Table 1: Effect of Ro 26-4550 Trifluoroacetate on Human HSPC Cell Cycle

| Treatment Group | Cell Cycle Status | Outcome |

|---|---|---|

| Control (untreated) | Quiescent | Baseline proliferation |

| Ro 26-4550 Trifluoroacetate | Actively Cycling | Increased entry into the cell cycle and ex vivo expansion |

Proliferative Effects on Bone Marrow Mesenchymal Stem Cells (MSCs) and Fibroblasts

The proliferative influence of Ro 26-4550 trifluoroacetate extends to other crucial components of the bone marrow microenvironment. nih.gov Research has demonstrated that treatment with this compound leads to a significant increase in the proliferation of both bone marrow mesenchymal stem cells (MSCs) and fibroblasts. nih.govresearchgate.netresearchgate.net This suggests a broader impact on the stromal cell populations that support hematopoiesis.

Table 2: Proliferative Response of MSCs and Fibroblasts to Ro 26-4550 Trifluoroacetate

| Cell Type | Treatment | Proliferation Outcome |

|---|---|---|

| Bone Marrow Mesenchymal Stem Cells (MSCs) | Ro 26-4550 Trifluoroacetate | Highly increased proliferation nih.govresearchgate.netresearchgate.net |

| Fibroblasts | Ro 26-4550 Trifluoroacetate | Highly increased proliferation nih.govresearchgate.netresearchgate.net |

In Vivo Preclinical Models and Reconstitution Studies

To assess the functional capacity of HSPCs expanded ex vivo with Ro 26-4550 trifluoroacetate, preclinical studies have utilized in vivo models, particularly xenotransplantation into immunodeficient mice. nih.gov These models are crucial for evaluating the ability of the treated cells to repopulate the hematopoietic system of a recipient. nih.govnih.gov

Assessment of Hematopoietic Reconstitution in Immunodeficient Mice via Xenotransplantation

Xenotransplantation studies involving the transfer of human CD34⁺ cells that were expanded ex vivo in the presence of Ro 26-4550 trifluoroacetate into immunodeficient mice have been conducted. nih.govresearchgate.net The results from these studies indicate that the treated human cells are capable of efficient hematopoietic reconstitution in the recipient mice. nih.govresearchgate.net This demonstrates that the ex vivo expansion process with Ro 26-4550 trifluoroacetate preserves the in vivo repopulating ability of the hematopoietic stem cells. nih.gov

Evaluation of Multi-lineage Hematopoietic Reconstitution in Recipient Models

A critical aspect of successful hematopoietic stem cell transplantation is the ability of the donor cells to differentiate into all the various blood cell lineages. nih.gov The xenotransplantation models have shown that human CD34⁺ cells expanded with Ro 26-4550 trifluoroacetate lead to an effective multi-lineage reconstitution in the recipient animals. nih.govresearchgate.netresearchgate.net This indicates that the expanded stem cells retain their multipotency, giving rise to diverse hematopoietic cell types.

Table 3: Summary of Hematopoietic Reconstitution in Xenotransplantation Models

| Parameter | Finding | Implication |

|---|---|---|

| Engraftment of Human Cells | Efficient engraftment of Ro 26-4550 trifluoroacetate-treated CD34⁺ cells nih.govresearchgate.net | Preserved homing and engraftment potential |

| Lineage Differentiation | Evidence of multi-lineage hematopoietic reconstitution nih.govresearchgate.net | Maintenance of multipotency during ex vivo expansion |

Analysis of Specific Cell Populations (e.g., CD4⁺CD25⁺ T cells) in Hematopoietic Compartments

Further analysis of the hematopoietic compartments in recipient animals has revealed interesting effects on specific immune cell populations. nih.gov Treatment with Ro 26-4550 trifluoroacetate was found to enhance the expression of IL-2Rα (CD25) on human HSPCs. nih.govresearchgate.net In the bone marrow-derived HSPCs, this increased CD25 expression was associated with a rise in the CD4⁺CD25⁺ T cell population. nih.govresearchgate.net This suggests that the compound may play a role in modulating the generation of specific T cell subsets within the hematopoietic system. nih.gov

Broader Implications and Future Research Directions

Contribution to the Fundamental Understanding of Cytokine-Receptor Interactions

Ro 26-4550 trifluoroacetate (B77799) serves as a crucial tool in understanding the complex interplay between cytokines and their receptors, specifically the interaction between Interleukin-2 (IL-2) and the alpha subunit of its receptor (IL-2Rα). As a competitive, reversible inhibitor, it directly interferes with the binding of IL-2 to its receptor. apexbt.comtocris.com

Research utilizing this compound has challenged previous perceptions of protein-protein interactions. apexbt.com Analyses of the X-ray crystal structure of Ro 26-4550 bound to IL-2 revealed that the protein surface is highly adaptable. apexbt.com The protein undergoes significant conformational changes to create a binding site for the small molecule, a phenomenon that refutes the idea that such interaction surfaces are merely flat and featureless. apexbt.com This discovery indicates that proteins like IL-2 may possess previously unobserved binding sites, or "hot spots," that can accommodate small molecules with high affinity. apexbt.com The adaptive nature of this binding site, however, also suggests that predicting such interactions through structure-based design will be more complex. apexbt.com The ability of a small molecule to inhibit the IL-2/IL-2Rα interaction provides a valuable model for studying molecular recognition and the druggability of protein-protein interfaces. researchgate.net

Table 1: Biological Activity of Ro 26-4550 trifluoroacetate

| Parameter | Description |

|---|---|

| Target | Interleukin-2 (IL-2) / Interleukin-2 Receptor α-subunit (IL-2Rα) interaction tocris.com |

| Mechanism of Action | Competitive, reversible inhibitor of IL-2 binding to its receptor apexbt.comtocris.com |

| Effect | Competes with IL-2Rα for its binding site on IL-2 apexbt.comtocris.com |

| IC₅₀ | 3 μM for the inhibition of IL-2 interaction with the IL-2R α-subunit tocris.com |

Exploration of Ro 26-4550 Trifluoroacetate's Role in Advancing Immunomodulatory Strategies

The development of Ro 26-4550 trifluoroacetate represents a significant step in creating novel immunomodulatory strategies. As a small-molecule inhibitor, it offers a potential alternative to antibody-based drugs that also disrupt IL-2 binding and have been used as immunosuppressive agents. apexbt.com Small molecules are being explored as potential orally active successors to these antibody therapies. apexbt.com

Beyond general immunosuppression, research has uncovered a specific role for Ro 26-4550 trifluoroacetate in hematopoiesis. Studies have shown that its mediated inhibition of the IL-2/IL-2Rα interaction can induce the ex vivo expansion of both murine and human hematopoietic stem and progenitor cells (HSPCs). researchgate.netresearchgate.net In these research settings, HSPCs treated with the compound maintained their self-renewal capabilities and exhibited low rates of apoptosis. researchgate.net The compound was observed to induce human HSPCs to enter the cell cycle, suggesting a method to increase the number of these therapeutically valuable cells outside the body. researchgate.net This points to its potential application in strategies designed to enhance hematopoietic stem cell transplantation. researchgate.net

Development and Application of Advanced Analytical Techniques for Compound Characterization within Research Paradigms

The discovery and characterization of Ro 26-4550 trifluoroacetate have been intertwined with the application of advanced analytical and structural biology techniques. The initial discovery process involved a site-directed fragment discovery method known as "tethering," which, combined with computational analysis, allowed for the rapid design and optimization of the compound from a lower-affinity hit. researchgate.net

For routine characterization in a research context, High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the compound, which is typically ≥98%. tocris.com A pivotal technique in understanding its mechanism of action has been X-ray crystallography. apexbt.com Structural analysis of the compound bound to IL-2 was essential in revealing the adaptive nature of the protein's binding pocket, providing a detailed, three-dimensional view of the interaction at a molecular level. apexbt.com In analytical chemistry, the piperidine (B6355638) derivative structure of the compound, with its trifluoroacetate group, allows for study using various chromatographic and spectroscopic techniques to understand its reactivity and interactions. scbt.com

Table 2: Chemical and Physical Properties of Ro 26-4550 trifluoroacetate

| Property | Value |

|---|---|

| CAS Number | 1217448-66-2 tocris.com |

| Molecular Formula | C₂₆H₃₀N₄O₃.CF₃CO₂H tocris.com |

| Molecular Weight | 560.57 g/mol tocris.com |

| Purity | ≥98% (as determined by HPLC) tocris.com |

| Solubility | Soluble to 50 mM in DMSO and to 5 mM in ethanol (B145695) |

Consideration of Scalability and Synthesis Challenges in Academic Research Contexts

While Ro 26-4550 trifluoroacetate is a valuable tool for research, its broader application faces challenges related to its synthesis and production. The compound's discovery through fragment assembly and subsequent optimization is a sophisticated process. researchgate.net Some research has noted that the compound has the disadvantages of high cost and being difficult to mass-produce, which can limit its use in large-scale academic studies or further development without significant process chemistry improvements. researchgate.net These challenges highlight a common issue in drug discovery, where a potent and highly specific compound identified in a research setting may face significant hurdles in scalable and cost-effective synthesis for wider application.

Q & A

Q. What is the molecular mechanism by which Ro 26-4550 trifluoroacetate inhibits interleukin-2 (IL-2) receptor binding?

Ro 26-4550 trifluoroacetate acts as a competitive reversible inhibitor of IL-2 binding to its receptor (IL-2Rα). It disrupts the IL-2/IL-2Rα interaction by binding to specific regions of IL-2 involved in receptor engagement. Experimental validation typically involves competitive binding assays using radiolabeled IL-2 or surface plasmon resonance (SPR) to measure binding kinetics .

Q. How can researchers ensure the purity and stability of Ro 26-4550 trifluoroacetate in experimental workflows?

High-performance liquid chromatography (HPLC) with UV detection at 214 nm is recommended for purity assessment, leveraging its sensitivity to trifluoroacetate counterions and peptide backbone integrity. Batch-to-batch consistency can be confirmed via certificates of analysis (COA) provided by suppliers, which include mass spectrometry (MS) and nuclear magnetic resonance (NMR) validation .

Q. What analytical techniques are suitable for quantifying trifluoroacetate counterion content in Ro 26-4550 trifluoroacetate?

Ion chromatography (IC) with suppressed conductivity detection is optimal for trifluoroacetate quantification, achieving detection limits as low as 0.2 ppb. For precise molarity calculations, combine IC with gravimetric analysis of the lyophilized compound .

Q. How should Ro 26-4550 trifluoroacetate be stored to maintain its bioactivity?

Store lyophilized powder at -20°C in airtight containers under inert gas (e.g., argon). For aqueous solutions, use buffers with pH 6–7 and avoid repeated freeze-thaw cycles to prevent trifluoroacetate-mediated hydrolysis .

Advanced Research Questions

Q. What experimental designs are recommended to resolve contradictions in IL-2/IL-2Rα inhibition data caused by trifluoroacetate counterion interference?

Control experiments should include:

- Parallel assays using acetate or chloride salt forms of Ro 26-4550 to isolate counterion effects.

- Isothermal titration calorimetry (ITC) to differentiate binding thermodynamics of the active compound versus trifluoroacetate.

- Circular dichroism (CD) spectroscopy to confirm no structural perturbation of IL-2 under assay conditions .

Q. How can researchers model the kinetic behavior of Ro 26-4550 trifluoroacetate in IL-2Rα binding studies?

Use a two-state competitive inhibition model with the following parameters:

- : Determined via SPR or fluorescence polarization (FP).

- : Derived from stopped-flow kinetics or microscale thermophoresis (MST). Validate the model using mutant IL-2Rα variants to confirm binding site specificity .

Q. What strategies mitigate trifluoroacetate-induced cytotoxicity in long-term cell culture studies?

Q. How can electrochemical methods elucidate the decomposition pathways of Ro 26-4550 trifluoroacetate under physiological conditions?

Cyclic voltammetry (CV) in phosphate buffer (pH 7.4) at 37°C can identify oxidation/reduction peaks associated with trifluoroacetate decarboxylation. Couple with liquid chromatography-mass spectrometry (LC-MS) to characterize degradation byproducts like CF₃⁻ and CO₂ .

Methodological Considerations

Q. What computational approaches are effective for predicting Ro 26-4550 trifluoroacetate’s structure-activity relationship (SAR) with IL-2Rα?

Molecular dynamics (MD) simulations using AMBER or GROMACS force fields can model ligand-receptor interactions. Dock the compound to IL-2Rα’s crystal structure (PDB: 1IRS) and validate with alanine-scanning mutagenesis data .

Q. How should researchers optimize Ro 26-4550 trifluoroacetate’s solubility for in vivo pharmacokinetic studies?

- Use co-solvents like PEG-400 (<10% v/v) or hydroxypropyl-β-cyclodextrin (HPβCD) to enhance aqueous solubility.

- Determine the compound’s logP via shake-flask method with octanol/water partitioning.

- Validate solubility profiles using dynamic light scattering (DLS) .

Data Interpretation and Validation

Q. How can discrepancies in IL-2Rα inhibition potency between batch preparations be systematically addressed?

Perform orthogonal validation:

Q. What statistical methods are appropriate for analyzing dose-response data in IL-2 signaling inhibition studies?

Fit data to a four-parameter logistic (4PL) model using software like GraphPad Prism. Report IC₅₀ values with 95% confidence intervals and perform ANOVA with post-hoc Tukey tests for multi-group comparisons .

Safety and Regulatory Compliance

Q. What safety protocols are essential when handling Ro 26-4550 trifluoroacetate in aerosol-generating procedures?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.